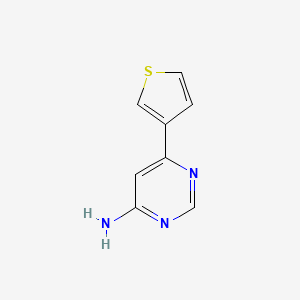

4-Amino-6-(3-thienyl)pyrimidine

描述

4-Amino-6-(3-thienyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of these two rings makes it a unique compound with potential applications in various fields, including medicinal chemistry and materials science. The pyrimidine ring is known for its biological activity, while the thiophene ring is often used in the development of organic semiconductors and other advanced materials.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(3-thienyl)pyrimidine typically involves the condensation of a suitable thiophene derivative with a pyrimidine precursor. One common method is the reaction of 3-thiophenecarboxaldehyde with guanidine in the presence of a base, such as sodium ethoxide, to form the desired compound. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

化学反应分析

Types of Reactions

4-Amino-6-(3-thienyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

Substitution: Both the amino group and the thiophene ring can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

科学研究应用

Chemical Structure and Synthesis

4-Amino-6-(3-thienyl)pyrimidine belongs to the class of thienopyrimidines, which are characterized by a pyrimidine ring fused with a thiophene moiety. The synthesis of this compound typically involves:

- Condensation Reactions : The initial step often includes the reaction of 3-thiophenecarboxaldehyde with appropriate pyrimidine derivatives.

- Functionalization : Subsequent steps may involve functionalizing the amino group at position 4 to enhance biological activity.

Biological Activities

The biological activities associated with this compound derivatives have been extensively studied, revealing several promising applications:

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and renal cancers. A study utilizing the National Cancer Institute's 60 human cancer cell line panel identified several compounds with potent activity against specific cancer types .

Antimicrobial Properties

Thienopyrimidine compounds have been investigated for their antimicrobial effects. They have shown efficacy against a range of bacterial strains, indicating potential as antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds derived from this scaffold have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways . These findings suggest that they could be developed into non-steroidal anti-inflammatory drugs (NSAIDs).

Antioxidant Activity

Recent research indicates that some derivatives possess antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress in cells . This characteristic is particularly valuable in treating diseases linked to oxidative damage.

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

- Case Study 1 : A series of thienopyrimidine derivatives were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cells. The results indicated that certain compounds exhibited comparable efficacy to established chemotherapeutics, highlighting their potential as novel anticancer agents .

- Case Study 2 : In a study examining anti-inflammatory effects, specific derivatives were shown to significantly reduce inflammation in animal models, demonstrating their potential as therapeutic agents for chronic inflammatory conditions .

作用机制

The mechanism of action of 4-Amino-6-(3-thienyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

相似化合物的比较

Similar Compounds

4-Amino-6-(2-thienyl)pyrimidine: Similar structure but with the thiophene ring in a different position.

4-Amino-6-(4-thienyl)pyrimidine: Another isomer with the thiophene ring in the 4-position.

2-Amino-4-(3-thienyl)pyrimidine: Similar compound with the amino group in a different position.

Uniqueness

4-Amino-6-(3-thienyl)pyrimidine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and biological activity. This positioning can affect the compound’s ability to interact with molecular targets and its overall stability, making it a valuable compound for various applications .

生物活性

4-Amino-6-(3-thienyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanism of action, biochemical properties, and potential therapeutic applications, supported by data from various studies.

The primary biological activity of this compound revolves around its interaction with key inflammatory mediators. It primarily targets:

- Prostaglandin E2

- Inducible nitric oxide synthase (iNOS)

- Tumor necrosis factor-alpha (TNF-α)

- Nuclear factor kappa B (NF-κB)

- Leukotrienes

- Interleukins

These interactions lead to the inhibition of their expression and activity, thereby reducing inflammation and associated cellular responses.

This compound exhibits several biochemical properties that enhance its therapeutic potential:

- Inhibition of Lipoxygenase : The compound inhibits lipoxygenase, an enzyme crucial for the metabolism of polyunsaturated fatty acids, thus reducing pro-inflammatory lipid mediators.

- Cytotoxic Effects : In cancer cell lines such as A549, it demonstrates cytotoxicity, leading to decreased cell viability. This suggests a potential role in cancer treatment.

Cellular Effects

The compound's effects on various cell types include:

- Anti-inflammatory Effects : By inhibiting key inflammatory pathways, it can reduce inflammation in various models.

- Cytotoxicity in Cancer Cells : The compound has shown significant cytotoxicity in certain cancer cell lines, indicating its potential as an anticancer agent.

Temporal and Dosage Effects

Research indicates that the effects of this compound vary with time and dosage:

- Stability : It remains stable under standard laboratory conditions, maintaining its inhibitory effects over time.

- Dosage Variability : Lower doses exhibit anti-inflammatory and antioxidant properties without significant toxicity, while higher doses may enhance cytotoxic effects against cancer cells.

Metabolic Pathways

The metabolism of this compound primarily occurs via cytochrome P450 enzymes. This biotransformation leads to various metabolites that may also possess biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Inflammation : A study demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in an animal model of inflammation, indicating its potential for treating inflammatory diseases.

- Cancer Research : In vitro studies showed that this compound induced apoptosis in A549 lung cancer cells through the activation of caspase pathways, suggesting a mechanism by which it may exert anticancer effects.

- Comparative Analysis : A comparative analysis with other thienopyrimidine derivatives highlighted that this compound exhibited superior anti-inflammatory activity compared to its analogs, suggesting a unique position for this compound in therapeutic applications .

常见问题

Basic Research Questions

Q. What are efficient synthetic routes for 4-Amino-6-(3-thienyl)pyrimidine, and how can intermediates be characterized?

A one-pot synthesis approach using 6-amino-1-methyl-2-thiouracil with primary amines and formalin (40%) can yield pyrimidine derivatives. Key intermediates, such as 4-amino-6-(heterocyclic)picolinates, are formed via Mannich reactions or ring-closure strategies . Characterization requires H/C NMR (e.g., δ 5.12–8.24 ppm for aromatic protons) and HRMS (e.g., m/z 446.1609 [M+H]) to confirm structural integrity .

Q. How can the purity and stability of this compound be validated during synthesis?

Flash chromatography and HPLC (≥95% purity) are critical for purification. Stability testing under varying pH and temperature conditions should include TLC monitoring and spectroscopic validation (e.g., UV-Vis at λ~254 nm). Deprotection steps, such as trifluoroacetic acid treatment, must be optimized to avoid decomposition .

Q. What spectroscopic techniques are essential for structural elucidation?

- NMR : Aromatic protons in DMSO-d (δ 7.4–8.24 ppm) and carbon signals (δ 109.8–186.3 ppm) confirm the thienyl-pyrimidine scaffold .

- HRMS : Exact mass analysis (e.g., m/z 446.1617 [M+H]) ensures molecular formula accuracy .

- IR : Thioamide C=S stretches (~1200 cm) and NH vibrations (~3400 cm) validate functional groups .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?

The compound’s thienyl group enhances π-π stacking with enzymes like p38 MAP kinase. Assays for antimicrobial activity involve MIC (Minimum Inhibitory Concentration) testing against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). For anticancer potential, IC values are determined via MTT assays in cell lines (e.g., HeLa) .

Q. What contradictions exist in reported herbicidal efficacy data, and how can they be resolved?

Patent data report herbicidal activity via inhibition of acetolactate synthase (ALS), but discrepancies in IC values (e.g., 0.1 µM vs. 1.2 µM) may arise from substituent effects on the thienyl ring. Comparative studies using isothermal titration calorimetry (ITC) and X-ray crystallography can clarify binding affinities and mode of action.

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME assess logP (~2.5) and bioavailability scores (>0.55) to predict membrane permeability .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with ALS or kinase active sites, guiding structural modifications (e.g., adding electron-withdrawing groups to the thienyl ring) .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) improves yield (up to 85%) for thienyl-pyrimidine bond formation .

- Green Chemistry : Solvent-free mechanochemical synthesis reduces waste and energy use .

Q. Data Analysis and Validation

Q. How should researchers address discrepancies in NMR or mass spectrometry data?

Contradictions between theoretical and observed NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to resolve ambiguities. For HRMS, isotopic pattern matching (e.g., Cl/Cl) ensures accurate interpretation .

Q. What metabolic pathways involve this compound, and how are they studied?

Pyrimidine metabolism assays (e.g., orotate phosphoribosyltransferase activity) track incorporation into nucleotides. Radiolabeled C-thienyl groups or LC-MS/MS quantify metabolites in hepatic microsomes .

属性

IUPAC Name |

6-thiophen-3-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSQICCDZJWJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。